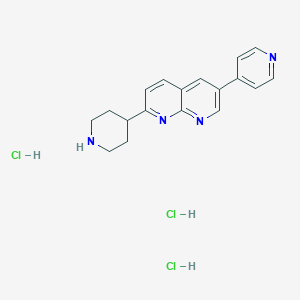
2-(Piperidin-4-yl)-6-(pyridin-4-yl)-1,8-naphthyridine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-4-yl)-6-(pyridin-4-yl)-1,8-naphthyridine trihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine ring, and a naphthyridine core. The trihydrochloride form indicates that it is a salt with three hydrochloride ions associated with it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yl)-6-(pyridin-4-yl)-1,8-naphthyridine trihydrochloride typically involves multi-step organic synthesisCommon reagents used in these steps include boronic acids, halides, and catalysts for coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-yl)-6-(pyridin-4-yl)-1,8-naphthyridine trihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, copper iodide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
2-(Piperidin-4-yl)-6-(pyridin-4-yl)-1,8-naphthyridine trihydrochloride has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yl)-6-(pyridin-4-yl)-1,8-naphthyridine trihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-(Piperidin-4-yl)pyridin-2-amine dihydrochloride: This compound shares a similar piperidine and pyridine structure but differs in its overall molecular framework.
(2-(Piperidin-4-yl)phenyl)methanamine dihydrochloride: Another related compound with a piperidine ring, but with a phenyl group instead of a naphthyridine core.
Uniqueness
2-(Piperidin-4-yl)-6-(pyridin-4-yl)-1,8-naphthyridine trihydrochloride is unique due to its naphthyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C18H21Cl3N4 |
|---|---|
Molecular Weight |
399.7 g/mol |
IUPAC Name |
2-piperidin-4-yl-6-pyridin-4-yl-1,8-naphthyridine;trihydrochloride |
InChI |
InChI=1S/C18H18N4.3ClH/c1-2-17(14-5-9-20-10-6-14)22-18-15(1)11-16(12-21-18)13-3-7-19-8-4-13;;;/h1-4,7-8,11-12,14,20H,5-6,9-10H2;3*1H |
InChI Key |
IPQRKZIPKTUUKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC3=NC=C(C=C3C=C2)C4=CC=NC=C4.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine](/img/structure/B12242878.png)
![N-[(4-chlorophenyl)methyl]-4,4-difluoropiperidine-1-carboxamide](/img/structure/B12242880.png)
![2-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B12242887.png)
![1-(2-Methylphenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine](/img/structure/B12242890.png)
![5-Fluoro-4-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B12242892.png)
![N-[(3-bromophenyl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B12242899.png)
![4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(4-methylthiophene-2-carbonyl)piperidine](/img/structure/B12242900.png)

![3-Tert-butyl-1-[3-(difluoromethoxy)phenyl]urea](/img/structure/B12242903.png)
![2-(5-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-methoxypyrimidine](/img/structure/B12242908.png)
![1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B12242913.png)
![5-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]pyridin-3-ol](/img/structure/B12242936.png)
![4-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-{thieno[3,2-d]pyrimidin-4-yl}piperidine](/img/structure/B12242946.png)
![2-[(4-Fluorophenyl)sulfanyl]-N-(pyridin-2-YL)acetamide](/img/structure/B12242948.png)
